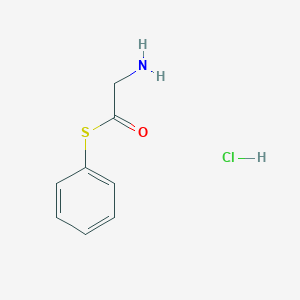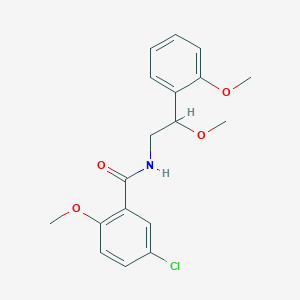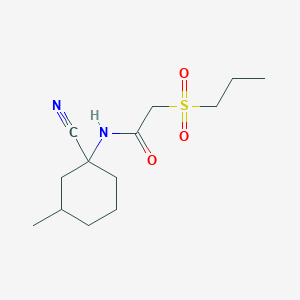
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide, also known as CPP-109, is a drug that has been studied for its potential use in treating addiction and related disorders. CPP-109 is a derivative of vigabatrin, a drug used to treat epilepsy. CPP-109 works by inhibiting the enzyme GABA transaminase, which is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). This inhibition leads to an increase in GABA levels in the brain, which can have a calming effect and may help to reduce cravings for drugs and alcohol.
作用机制
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide works by inhibiting the enzyme GABA transaminase, which is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). This inhibition leads to an increase in GABA levels in the brain, which can have a calming effect and may help to reduce cravings for drugs and alcohol.
Biochemical and Physiological Effects:
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide has been shown to increase GABA levels in the brain, which can have a calming effect and may help to reduce cravings for drugs and alcohol. In addition, N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide has also been shown to be safe and well-tolerated in human clinical trials.
实验室实验的优点和局限性
One advantage of N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide is that it has been shown to be safe and well-tolerated in human clinical trials. This makes it a promising candidate for further development as a treatment for addiction and related disorders. One limitation of N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide is that it may not be effective for all types of addiction, and further research is needed to determine its potential efficacy for different types of addiction.
未来方向
There are several potential future directions for research on N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide. One direction is to further study its potential use in treating addiction and related disorders, such as cocaine addiction, alcoholism, and opioid addiction. Another direction is to investigate its potential use in other neurological and psychiatric disorders, such as anxiety disorders and depression. Finally, further research is needed to determine the optimal dosing and administration of N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide for different types of addiction and related disorders.
合成方法
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including the formation of a cyclohexanone intermediate, which is then converted to the final product through a series of reactions involving sulfonylation, cyanation, and propylation.
科学研究应用
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide has been studied for its potential use in treating addiction and related disorders, such as cocaine addiction, alcoholism, and opioid addiction. Studies have shown that N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide can reduce drug-seeking behavior and relapse in animal models of addiction. In addition, N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide has been shown to be safe and well-tolerated in human clinical trials.
属性
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-3-7-19(17,18)9-12(16)15-13(10-14)6-4-5-11(2)8-13/h11H,3-9H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSZDPSUTXIECW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CC(=O)NC1(CCCC(C1)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2403546.png)
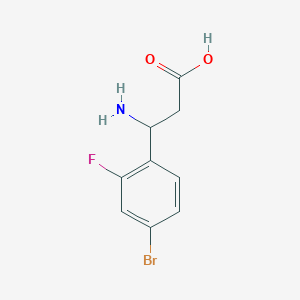
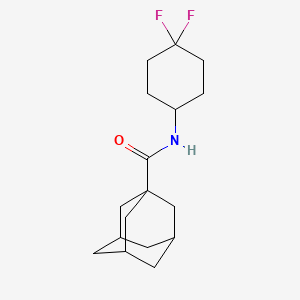
![N-[1-[(4-Chlorophenyl)methyl]cyclobutyl]prop-2-enamide](/img/structure/B2403550.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2403551.png)
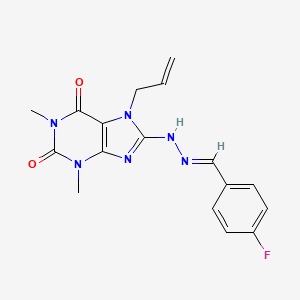
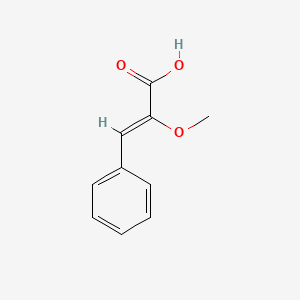
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2403557.png)
![tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2403558.png)
![2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2403559.png)
